molecular formula C20H16FN3OS B12145724 (5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12145724
M. Wt: 365.4 g/mol
InChI Key: RUIXCCQCLXNBRI-BOPFTXTBSA-N
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Description

(5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo-triazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group and a propan-2-ylbenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process One common method includes the condensation of 4-fluoroaniline with a suitable aldehyde to form the corresponding Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolo-triazole core structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biochemical effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-1,3-thiazole derivatives: Share a similar core structure but lack the triazole ring.

    Benzylidene-thiazolidinone derivatives: Contain a benzylidene group but differ in the heterocyclic core structure.

    Fluorophenyl-triazole derivatives: Possess a triazole ring and fluorophenyl group but differ in the overall molecular framework.

Uniqueness

(5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of a thiazolo-triazole core with a fluorophenyl and propan-2-ylbenzylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16FN3OS

Molecular Weight

365.4 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16FN3OS/c1-12(2)14-5-3-13(4-6-14)11-17-19(25)24-20(26-17)22-18(23-24)15-7-9-16(21)10-8-15/h3-12H,1-2H3/b17-11-

InChI Key

RUIXCCQCLXNBRI-BOPFTXTBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Origin of Product

United States

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